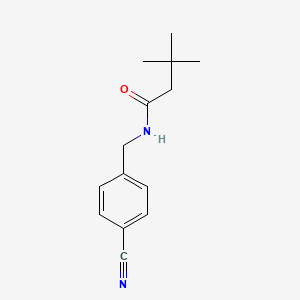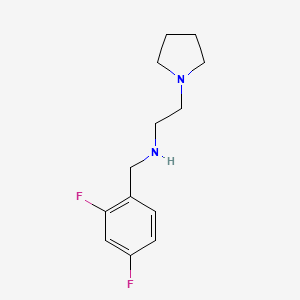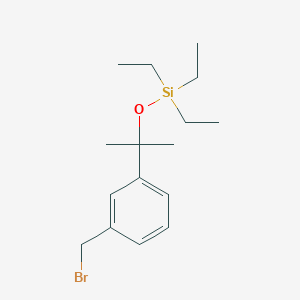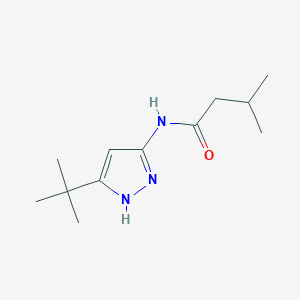![molecular formula C16H21NO5 B14912616 Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)
Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate is a chemical compound with a complex structure that includes a morpholine ring, a phenyl group, and a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate typically involves a multi-step process. One common method includes the reaction of morpholine with a phenylmethyl halide to form the intermediate compound, followed by esterification with propanedioic acid. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The final esterification step is usually carried out in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism by which Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, potentially inhibiting or activating biochemical pathways. The morpholine ring and phenyl group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl [morpholin-4-yl(phenyl)methyl]amine
- Dimethyl [morpholin-4-yl(phenyl)methyl]carbamate
- Dimethyl [morpholin-4-yl(phenyl)methyl]sulfate
Uniqueness
Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate is unique due to its combination of a morpholine ring, phenyl group, and propanedioate moiety, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C16H21NO5 |
|---|---|
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
dimethyl 2-[morpholin-4-yl(phenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H21NO5/c1-20-15(18)13(16(19)21-2)14(12-6-4-3-5-7-12)17-8-10-22-11-9-17/h3-7,13-14H,8-11H2,1-2H3 |
Clave InChI |
FIEHABZCYZPLBH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(C1=CC=CC=C1)N2CCOCC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)


